7-Methylbicyclo[3.3.1]non-6-en-3-one
Description
Structural Framework and Significance in Organic Chemistry
The bicyclo[3.3.1]nonane scaffold is a bridged bicyclic hydrocarbon system consisting of two fused six-membered rings. This framework is a common motif found in numerous natural products and biologically active compounds. researchgate.net The semi-rigid nature of this system allows for the precise spatial arrangement of functional groups, making it a valuable building block in organic synthesis. researchgate.net Derivatives of bicyclo[3.3.1]nonane are of significant interest to researchers for their applications in asymmetric catalysis, as ion receptors, and in the development of potential therapeutic agents. rsc.orgresearchgate.net The unique conformational properties of the bicyclo[3.3.1]nonane system, which can adopt various chair and boat conformations for its two cyclohexane (B81311) rings, impart distinct chemical and physical characteristics to its derivatives. researchgate.netoregonstate.edu
Classification and Nomenclature of Bicyclic Ketones, specifically Bicyclo[3.3.1]nonan-3-ones
Bicyclic ketones are classified based on the nature of the ring fusion and the position of the carbonyl group. In the case of bicyclo[3.3.1]nonane derivatives, the numbering of the carbon skeleton begins at one of the bridgehead carbons, proceeds along the longest path to the other bridgehead carbon, and then continues along the shorter path. The final carbon, forming the bridge, is numbered last.
For bicyclo[3.3.1]nonan-3-one, the IUPAC name indicates a bicyclo[3.3.1]nonane framework with a ketone group at the C3 position. nih.gov Any substituents or points of unsaturation are numbered according to their position on this bicyclic framework.
Contextualization of 7-Methylbicyclo[3.3.1]non-6-en-3-one within the Bicyclo[3.3.1]nonane Family
This compound is a specific derivative of the bicyclo[3.3.1]nonane family. Its structure is characterized by the core bicyclo[3.3.1]nonane skeleton, with the following key features:
A ketone (oxo) group at position 3.
A double bond (ene) between carbons 6 and 7.
A methyl group substituent at position 7.
This compound has been utilized as a versatile intermediate in the synthesis of other complex molecules, including adamantane (B196018) derivatives and various tricyclic systems. For instance, it serves as a readily available starting material for the synthesis of analogues of Huperzine A, a compound of interest in neurodegenerative disease research. tandfonline.com The presence of both a ketone and a carbon-carbon double bond within the bicyclic framework provides multiple reactive sites for further chemical transformations. Studies have shown that the hydrogenation of this compound can lead to different products depending on the catalyst and reaction conditions used. oup.comoup.com
Below is a table summarizing the key structural identifiers for this compound.
| Identifier | Value |
| Molecular Formula | C10H14O |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H14O/c1-7-2-8-4-9(3-7)6-10(11)5-8/h2,8-9H,3-6H2,1H3 |
| InChIKey | WHCVIUFGYHCQID-UHFFFAOYSA-N |
| SMILES | CC1=CC2CC(C1)CC(=O)C2 |
| Monoisotopic Mass | 150.10446 Da |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methylbicyclo[3.3.1]non-6-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-2-8-4-9(3-7)6-10(11)5-8/h2,8-9H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCVIUFGYHCQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CC(C1)CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494990 | |
| Record name | 7-Methylbicyclo[3.3.1]non-6-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38339-46-7 | |
| Record name | 7-Methylbicyclo[3.3.1]non-6-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 7 Methylbicyclo 3.3.1 Non 6 En 3 One and Derivatives
Reactions of the Carbonyl Moiety
The ketone at the C-3 position is a key site for various chemical transformations, including reductions, nucleophilic additions, and skeletal rearrangements.
Reduction Reactions: Chemoselectivity and Stereoselectivity
The reduction of 7-Methylbicyclo[3.3.1]non-6-en-3-one presents a challenge in chemoselectivity, as both the carbonyl group and the carbon-carbon double bond can be reduced. The choice of catalyst plays a pivotal role in directing the reaction toward a specific outcome. While catalysts like Ruthenium (Ru), Rhodium (Rh), and Platinum (Pt) selectively reduce the olefinic bond, Cobalt (Co) catalysts show a remarkable and synthetically useful preference for reducing the carbonyl group. oup.com
Hydrogenation of this compound over a cobalt catalyst leaves the trialkyl-substituted double bond intact, exclusively yielding 6-Methylbicyclo[3.3.1]non-6-en-3-endo-ol. oup.com In contrast, catalysts such as nickel (Ni), osmium (Os), and iridium (Ir) produce a mixture of the saturated ketone (7-endo-Methylbicyclo[3.3.1]nonan-3-one) and the unsaturated alcohol. oup.com This highlights the unique selectivity of cobalt for the carbonyl moiety in this system. oup.com
Anomalously high selectivities have been observed with specific catalysts. Hydrogenation over Palladium (Pd) catalysts leads exclusively to a reductive cyclization, forming 1-adamantanol. oup.com This unique transformation underscores how catalyst choice can lead to profound structural rearrangements in addition to simple reduction.
Nucleophilic Additions and Conjugate Additions
The enone structure of this compound, although non-conjugated, influences the approach of nucleophiles. The carbonyl carbon is an electrophilic site for direct nucleophilic attack (1,2-addition), while the double bond, under certain conditions, could participate in conjugate (1,4-addition) type reactions, particularly if isomerization to the conjugated enone occurs.
While specific studies on this molecule are limited, the broader class of bicyclo[3.3.1]nonanes provides insight. Michael-type additions are a common strategy for constructing the bicyclic framework itself, indicating the susceptibility of related systems to conjugate additions. rsc.orgucl.ac.uk For instance, the synthesis of bicyclo[3.3.1]nonenones can be achieved through a base-catalyzed Michael addition followed by an aldol (B89426) condensation. rsc.org In a different bicyclic bridgehead enone system, an unusual conjugate addition of a hard organolithium nucleophile was achieved, demonstrating that even strained systems can undergo this type of reaction. chinesechemsoc.org These examples suggest that this compound and its derivatives possess the latent reactivity for both direct and conjugate nucleophilic additions, depending on the reaction conditions and the nature of the nucleophile.
Base-Catalyzed Ring Transformations
The rigid bicyclic framework of bicyclo[3.3.1]nonane derivatives can undergo fascinating skeletal rearrangements under basic conditions. A prominent example is the Favorskii reaction, which transforms α-halo ketones into ring-contracted esters or carboxylic acids.
In a study involving derivatives of the core structure, both 2β-bromobicyclo[3.3.1]nonan-3-one and its 2α-epimer were subjected to the Favorskii reaction using sodium methoxide in methanol. This base-catalyzed transformation stereoselectively yielded methyl bicyclo[3.2.1]octane-6β-carboxylate, a product of ring contraction. The stereoselectivity of the reaction was found to be dependent on the solvent and temperature, with less selectivity observed in dimethoxyethane (DME) at room temperature, but exclusive formation of the β-product at 0°C. This reaction demonstrates a powerful method for transforming the bicyclo[3.3.1]nonane skeleton into the related bicyclo[3.2.1]octane system.
Reactions Involving the Unsaturated Moiety (for this compound)
The reactivity of the C6-C7 double bond is central to the functionalization of this molecule, allowing for hydrogenation and cycloaddition reactions.
Hydrogenation and Double Bond Functionalization
The catalytic hydrogenation of this compound is highly dependent on the choice of metal catalyst. As discussed previously, many Group VIII transition metals preferentially reduce the trialkyl-substituted olefinic bond over the carbonyl group. oup.comoup.com
Research has shown that Ru and Pt catalysts, for example, yield only 7-endo-methylbicyclo[3.3.1]nonan-3-one, the product of double bond saturation. oup.com This chemoselectivity allows for the targeted removal of the unsaturation while preserving the ketone functionality for subsequent reactions. The hydrogenation is often stereoselective, leading to the endo-methyl configuration.
Table 1: Product Distribution in the Catalytic Hydrogenation of this compound Data represents product composition after 50% conversion of the starting material. oup.com
| Catalyst | Saturated Ketone (%) (7-endo-Methylbicyclo[3.3.1]nonan-3-one) | Unsaturated Alcohol (%) (6-Methylbicyclo[3.3.1]non-6-en-3-endo-ol) | Reductive Cyclization Product (%) (1-Adamantanol) |
| Ru | 100 | 0 | 0 |
| Pt | 100 | 0 | 0 |
| Rh | 100 | 0 | 0 |
| Ni | 90 | 10 | 0 |
| Os | 40 | 60 | 0 |
| Ir | 40 | 60 | 0 |
| Co | 0 | 100 | 0 |
| Pd | 0 | 0 | 100 |
This remarkable divergence in reactivity, from selective double bond hydrogenation (Ru, Pt, Rh), to selective carbonyl reduction (Co), to complete skeletal rearrangement (Pd), makes catalytic hydrogenation a versatile tool for manipulating the this compound scaffold. oup.comoup.com
Cycloaddition Reactions of the Enone System
The enone system within the bicyclo[3.3.1]nonane framework can participate in cycloaddition reactions, providing a pathway to more complex, polycyclic structures. The Diels-Alder reaction, in particular, has been utilized to construct the bicyclo[3.3.1]nonenone core itself. beilstein-journals.orgnih.gov In one-pot procedures, a Diels-Alder cycloaddition followed by a gold(I)-catalyzed carbocyclization can efficiently generate these bicyclic systems. beilstein-journals.orgnih.govbeilstein-journals.org
Furthermore, existing bicyclo[3.3.1]nonane systems can undergo intramolecular cycloadditions. For example, a nitrile oxide-allene cycloaddition has been used to create a tricycle containing the bicyclo[3.3.1]nonane core. rsc.org The condensation of this compound with reagents like dimethyl acetylenedicarboxylate (B1228247) and ammonia (B1221849) can also lead to complex fused heterocyclic systems, demonstrating the utility of the enone in building polycyclic structures. researchgate.net These reactions highlight the potential of the unsaturated moiety to act as a handle for constructing intricate molecular architectures through pericyclic reactions.
Skeletal Rearrangements within the Bicyclo[3.3.1]nonane Framework
The bicyclo[3.3.1]nonane skeleton, a common structural motif in many biologically active natural products, is susceptible to a variety of skeletal rearrangements. edulll.grsemanticscholar.org These transformations, often driven by the release of ring strain or the formation of more stable carbocation intermediates, can lead to the formation of different ring systems. The chemistry of this carbon skeleton has been extensively studied for the construction of complex molecules and diverse ring systems. edulll.gr For instance, a novel skeletal rearrangement of a bicyclo[3.3.1]nonane-2,4,9-trione derivative to a highly functionalized bicyclo[3.3.0]octane system has been reported, induced by an intramolecular Michael addition. edulll.grsemanticscholar.orgnih.gov Such rearrangements highlight the chemical versatility of the bicyclo[3.3.1]nonane framework and its potential for generating structural diversity.
Baeyer-Villiger Oxidation and Analogous Processes
The Baeyer-Villiger oxidation is a well-established reaction that involves the oxidation of a ketone to an ester or a lactone using a peracid. thieme-connect.de In the context of this compound and its derivatives, the ketone at the C3 position is a prime site for such a transformation. The reaction proceeds by inserting an oxygen atom adjacent to the carbonyl group. whiterose.ac.uk
Studies on related bicyclo[3.3.1]alkan-3-ones have shown that the regioselectivity of the oxygen insertion is influenced by steric and electronic factors within the bicyclic framework. rsc.org For bicyclo[3.3.1]nonan-3-one systems, the behavior toward Baeyer-Villiger oxidation can be complex, with steric factors playing a notable role in the reaction's outcome. rsc.org
The use of biocatalysts, specifically Baeyer-Villiger monooxygenases (BVMOs), has emerged as a powerful tool for achieving high regio- and enantioselectivity in these oxidations. thieme-connect.dewhiterose.ac.uk These enzymes can be applied to the desymmetrization of prochiral cyclic ketones, generating chiral lactones that are valuable synthetic intermediates. thieme-connect.de For example, microbial oxidation of bicyclic ketones using organisms like Acinetobacter NCIMB 9871 has been shown to produce optically pure lactones. rsc.org This bio-Baeyer-Villiger reaction could foreseeably be applied to derivatives of this compound to access chiral lactones.
Table 1: Examples of Baeyer-Villiger Oxidations on Bicyclic Ketones
| Substrate | Reagent/Catalyst | Product(s) | Key Finding |
|---|---|---|---|
| Bicyclo[3.3.1]nonan-3-one Systems | Peracids | Corresponding Lactones | Steric factors within the bicyclic framework influence the reaction outcome. rsc.org |
| Prochiral Cyclic Ketones | Baeyer-Villiger Monooxygenases (BVMOs) | Optically Pure Lactones | Enables desymmetrization and synthesis of chiral building blocks. thieme-connect.de |
Transannular Reactions
The unique chair-chair or boat-chair conformation of the bicyclo[3.3.1]nonane system brings atoms on opposite sides of the eight-membered ring into close proximity, facilitating transannular reactions. oregonstate.edu These reactions, involving the formation of a bond between non-adjacent atoms, are a hallmark of this ring system. oregonstate.edu
Several types of transannular reactions have been observed in bicyclo[3.3.1]nonane derivatives:
Hydride Shifts: Transannular 1,5-hydride shifts can occur in carbocation intermediates generated within the bicyclic framework. oregonstate.edu
Cyclizations: The proximity of reactive centers across the ring can lead to transannular cyclization. For example, the bromination of diolefins in the bicyclo[3.3.1]nonane series, such as 3,7-dimethylenebicyclo[3.3.1]nonane, proceeds through a transannular cyclization to yield adamantane (B196018) derivatives. researchgate.net This reaction is believed to proceed via a molecular-ionic mechanism involving intermediate charge-transfer complexes. researchgate.net
Additions: Electrophilic additions to one functional group can be followed by a nucleophilic attack from another part of the ring. The transannular addition of sulfur dichloride (SCl₂) or selenium dihalides to 1,5-cyclooctadiene is a classic method for constructing the 9-thia- or 9-selenabicyclo[3.3.1]nonane core, respectively. mdpi.commdpi.com
These reactions are often highly dependent on the specific conformation of the bicyclic system and the nature of the substituents. oregonstate.edu
Derivatization Reactions at Bridgehead and Bridge Carbon Atoms
Functionalization of the bridgehead (C1 and C5) and bridge (C9) positions of the bicyclo[3.3.1]nonane skeleton is a key strategy for elaborating its structure. However, derivatization at bridgehead carbons can be challenging due to the steric hindrance and potential strain associated with changing the geometry of these atoms. researchgate.net
A common approach involves the generation of bridgehead carbocations from corresponding halides, which can then be trapped by various nucleophiles. iastate.edu For instance, treating 1-bromobicyclo[3.3.1]nonanes with silver triflate generates a highly reactive bridgehead carbocation. iastate.edu This intermediate can then react effectively with nucleophiles such as:
Allyltrimethylsilane
Ethyl acetoacetate (B1235776)
Enol silyl ethers iastate.edu
This methodology provides a direct route to introduce carbon-carbon bonds at the bridgehead position, offering a powerful alternative to other synthetic methods. iastate.edu Furthermore, intramolecular reactions involving bridgehead carbocations have also been explored. iastate.edu
Tautomeric Equilibria in Bicyclic Systems (e.g., Imine-Enamine Tautomerism)
While this compound is a ketone, its derivatives where the carbonyl group is converted into an imine can exhibit imine-enamine tautomerism. thieme.de This equilibrium is the nitrogen analogue of the more familiar keto-enol tautomerism and involves the migration of an α-hydrogen to the nitrogen atom, converting the imine (-C=N-) into an enamine (-C=C-N-). thieme.dechemzipper.com
The position of this equilibrium in bicyclic systems is influenced by several factors, including ring size, strain, and solvent polarity. researchgate.net Computational studies using Density Functional Theory (DFT) on bicyclic imines have shown that the relative stability of the enamine tautomer increases with the size of the ring. researchgate.netresearchgate.net The polarity of the solvent also plays a role, with more polar solvents favoring the enamine form. researchgate.net
The mechanism of imine-enamine tautomerization typically proceeds through stepwise acid- or base-catalyzed pathways, similar to the enolization of ketones. rsc.org Understanding these equilibria is crucial as the imine and enamine tautomers possess distinct reactivities, which can be harnessed for further synthetic transformations. thieme.de
Table 2: Factors Influencing Imine-Enamine Tautomerism in Bicyclic Systems
| Factor | Influence on Equilibrium | Rationale |
|---|---|---|
| Ring Size | Increasing ring size generally favors the enamine tautomer. researchgate.netresearchgate.net | Larger rings can more easily accommodate the planar geometry of the enamine double bond, reducing ring strain. |
| Solvent Polarity | Increasing solvent polarity tends to stabilize the enamine tautomer. researchgate.net | The enamine form can be more polar and thus better solvated by polar solvents. |
| Catalysis | The interconversion is catalyzed by both acids and bases. rsc.org | Catalysts facilitate the proton transfer steps required for the tautomerization. |
Mechanistic Investigations of Reactions Involving Bicyclo 3.3.1 Nonane Ketones
Detailed Reaction Mechanism Elucidation
Elucidating the intricate mechanisms of reactions involving bicyclo[3.3.1]nonane ketones requires a combination of experimental studies and computational analysis. These investigations focus on identifying reactive intermediates and characterizing the transition states that govern the reaction pathways and stereochemical outcomes.
The formation and transformation of bicyclo[3.3.1]nonane systems often proceed through various transient species. In photoredox-catalyzed cyclization-endoperoxidation cascades of dienes, the mechanism is proposed to involve the single-electron oxidation of the diene to form a diene cation radical . beilstein-journals.org This intermediate then undergoes cyclization to yield a more stabilized distonic radical-ion intermediate . beilstein-journals.org This distonic species is subsequently trapped by molecular oxygen and, following a reduction step, forms the final bicyclic endoperoxide product. beilstein-journals.org DFT calculations have suggested that the formation of the initial distonic cation radical is an exothermic process. beilstein-journals.org
In other transformations, such as the acid-catalyzed hydrolysis of oxygenated bicyclo[3.3.1]nonane derivatives, the reaction proceeds through an endo-keto-aldehyde intermediate. This species subsequently undergoes an intramolecular aldol (B89426) condensation to form a protoadamantanone structure, demonstrating a transannular reaction pathway. rsc.org Base-catalyzed deuterium (B1214612) exchange studies on hydroxy-substituted bicyclo[3.3.1]nonan-2-ones also suggest complex mechanistic pathways, potentially involving enolate intermediates. rsc.org
The stereoselectivity observed in many reactions of bicyclo[3.3.1]nonane ketones is dictated by the relative energies of various possible transition states. Computational methods, such as MNDO and ab initio calculations, have been employed to analyze these transition states. For instance, in the reduction of bicyclo[3.3.1]nonane-2,9-dione with lithium hydride, the chair-chair conformation was found to be favored in all transition states. rsc.org
Similarly, in the intramolecular aldol reaction to form the Wieland-Miescher ketone precursor, which features a bicyclo[3.3.1]nonane-like transition state, the relative stability of chair-chair versus chair-boat conformations is critical. clockss.org Ab initio and density functional theory (DFT) calculations have shown that the chair-chair conformation in bicyclo[3.3.1]nonane is significantly more stable (by 2.3-2.5 kcal/mol) than the chair-boat conformation. clockss.org Consequently, the reaction is predicted to proceed through the lower-energy anti transition states which possess this more stable chair-chair geometry, thereby controlling the stereochemical outcome of the cyclization. clockss.org
Catalytic Pathways and Their Mechanisms
Catalysis offers powerful tools for the efficient and selective synthesis of bicyclo[3.3.1]nonane structures. Photoredox, metal, and biocatalysis each provide unique mechanistic pathways to access these valuable bicyclic ketones and their derivatives.
Visible-light photoredox catalysis has emerged as a sustainable and powerful method for constructing complex molecular architectures, including the bicyclo[3.3.1]nonane core. rsc.org This approach utilizes a photoredox catalyst, such as a triarylpyrylium salt, which, upon excitation with visible light, can act as a single-electron oxidant. beilstein-journals.org
The general mechanism for the construction of bicyclic endoperoxides involves the following key steps:
Excitation: The photoredox catalyst absorbs a photon, reaching an excited state.
Single Electron Transfer (SET): The excited catalyst oxidizes a diene substrate, generating a diene cation radical and the reduced form of the catalyst. beilstein-journals.org
Cyclization: The highly reactive cation radical undergoes an intramolecular cyclization to form a stabilized distonic cation radical intermediate . beilstein-journals.org
Trapping and Reduction: This intermediate is trapped by triplet oxygen (O₂), and a subsequent single electron reduction furnishes the final bicyclic endoperoxide product, regenerating the catalyst in its ground state. beilstein-journals.org
This methodology has been successfully applied to synthesize various unique endoperoxide structures with yields reaching up to 79%. beilstein-journals.org
Table 1: Examples of Photoredox-Catalyzed Bicyclic Endoperoxide Synthesis beilstein-journals.org
| Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) |
| Bis(styrene) 2u | Pyrylium (B1242799) Salt | 79% | 5.7:1 |
| Other Tethered Dienes | Pyrylium Salt | 16-79% | N/A |
Data sourced from a study on cyclization-endoperoxidation cascade reactions mediated by a pyrylium photoredox catalyst. beilstein-journals.org
Transition metal catalysis provides a diverse array of methods for the synthesis of bicyclo[3.3.1]nonane derivatives. nih.gov Palladium-catalyzed reactions have been particularly instrumental. For example, the total synthesis of the marine drug trabectedin (B1682994) utilized a crucial intramolecular Heck reaction catalyzed by a palladium complex (Pd₂(dba)₃) to construct the bicyclo[3.3.1] system, achieving an 83% yield for the key cyclization step. mdpi.com
Other metal-catalyzed approaches include the Conia-ene reaction, which can be catalyzed by metals like gold(I), to form highly strained bicyclic alkenes. semanticscholar.org These reactions demonstrate the versatility of transition metals in forging the complex ring systems of bicyclo[3.3.1]nonanes through various mechanistic pathways, including cross-coupling and cyclization reactions. mdpi.comsemanticscholar.orgskemman.is
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral bicyclo[3.3.1]nonane derivatives. The stereoselective reduction of prochiral ketones, such as bicyclo[3.3.1]nonane-2,6-dione, is a prominent application. researchgate.net This process often utilizes whole-cell biocatalysts, such as vegetables from the Apiaceae family (e.g., parsnip, celery, carrot), which contain the necessary oxidoreductase enzymes. researchgate.netvu.lt
The key advantages of using whole cells include:
High Stereoselectivity: The enzymes within the cells operate in their natural environment, often leading to high enantiomeric excess (ee) in the chiral alcohol products. nih.gov
In Situ Cofactor Regeneration: Reductase-catalyzed reactions are dependent on cofactors (like NADPH/NADH). Whole-cell systems possess the metabolic machinery to regenerate these cofactors internally, for example, by metabolizing a cosubstrate like glucose, which makes the process more efficient and cost-effective. nih.gov
This methodology allows for the efficient kinetic resolution of racemic mixtures. For instance, the bioreduction of racemic bicyclo[3.3.1]nonane-2,6-dione using parsnip or carrot roots can effectively resolve the mixture, yielding the (+)-enantiomer of the starting dione (B5365651) in high optical purity. researchgate.netvu.lt The enzymes within the plant cells selectively reduce one enantiomer to the corresponding hydroxyketone or diol, leaving the other enantiomer unreacted. researchgate.net
Table 2: Biocatalysts for Stereoselective Bioreduction of Racemic bicyclo[3.3.1]nonane-2,6-dione researchgate.net
| Biocatalyst (Vegetable) | Family | Outcome |
| Parsnip (Pastinaca sativa) | Apiaceae | Efficient enantioseparation of (+)-enantiomer |
| Celery (Apium graveolens) | Apiaceae | Efficient enantioseparation of (+)-enantiomer |
| Parsley (Petroselinum crispum) | Apiaceae | Efficient enantioseparation of (+)-enantiomer |
| Carrot (Daucus carota) | Apiaceae | Efficient enantioseparation of (+)-enantiomer |
Data from a screening study of various vegetables as biocatalysts. researchgate.net
Stereochemistry and Conformational Analysis of Bicyclo 3.3.1 Nonane Systems
Conformational Preferences and Interconversions
The bicyclo[3.3.1]nonane skeleton can theoretically exist in three primary conformations: a twin-chair (Chair-Chair, CC), a boat-chair (BC), and a twin-boat (BB). rsc.org However, the twin-boat form is generally considered energetically unfavorable due to destabilizing steric interactions. rsc.org
In many instances, the double chair (CC) conformation is the most stable and predominant form for the bicyclo[3.3.1]nonane system. vu.ltresearchgate.net This preference is attributed to the minimization of steric strain. However, the introduction of substituents can alter this conformational equilibrium, leading to a preference for the chair-boat (CB) form. vu.lt The boat-chair (BC) conformation is another possibility, though often less stable than the CC form. rsc.orgresearchgate.net Computational studies, including ab initio and density functional theory (DFT) calculations on bicyclo[3.3.1]nonan-9-one, have shown a relatively small free energy difference of about 1 kcal/mol between the twin-chair (CC) and boat-chair (BC) conformations, with an inversion barrier of approximately 6 kcal/mol. researchgate.net
The conformational preference of the bicyclo[3.3.1]nonane framework is highly sensitive to the nature and position of substituents. vu.lt Substituents at the C3 and C7 positions exert the most significant influence on the conformational equilibrium. vu.lt For example, the presence of bulky substituents at the 3- and 7-positions can lead to significant steric repulsion in the CC conformation, thereby favoring the BC form. rsc.org This is particularly evident in cases where lone pair-lone pair repulsions are present, such as in 3,7-diazabicyclo[3.3.1]nonane derivatives. rsc.org Similarly, the substitution of a bulky group at the 3a- or 7a-position can force the substituted cyclohexane (B81311) ring to adopt a boat conformation to alleviate spatial interactions between the two rings. vu.lt
Conversely, certain electronic interactions can stabilize the CC conformer. For instance, in 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, stabilizing stereoelectronic interactions favor the CC conformation over the BC form. rsc.org The introduction of a methyl group, as in 7-Methylbicyclo[3.3.1]non-6-en-3-one, introduces additional steric and electronic factors that influence the preferred conformation. Crystal structure analysis of exo-7-methylbicyclo[3.3.1]nonan-3-one has shown that it exists in a chair-chair conformation with no significant flattening of the rings. cdnsciencepub.com In contrast, the endo-7-methyl isomer was initially proposed to have a chair-boat structure based on NMR studies, although later X-ray diffraction studies confirmed a dichair structure for a similar endo-substituted derivative. cdnsciencepub.com
| Compound/Substituent | Preferred Conformation | Rationale | Reference |
| Unsubstituted bicyclo[3.3.1]nonane | Chair-Chair (CC) | Minimization of steric strain | vu.ltresearchgate.net |
| 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes | Boat-Chair (BC) | Avoidance of 1,3-diaxial steric repulsion and lone pair-lone pair repulsion | rsc.org |
| 9-oxa-3,7-dithiabicyclo[3.3.1]nonane | Boat-Chair (BC) | Lone pair-lone pair repulsion of heavy atoms (S) | rsc.org |
| 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane | Chair-Chair (CC) | Stabilizing LP-N–C–S stereoelectronic interactions | rsc.org |
| exo-7-methylbicyclo[3.3.1]nonan-3-one | Chair-Chair (CC) | No significant flattening of the chair rings | cdnsciencepub.com |
Stereoisomerism and Enantiomeric Purity Assessment
The semi-rigid nature of the bicyclo[3.3.1]nonane framework allows for the defined spatial positioning of functional groups, leading to various stereoisomers. rsc.org The chirality of the system can arise from the functionalization of the bicyclic core at appropriate positions. vu.lt The synthesis of enantiomerically pure bicyclo[3.3.1]nonane derivatives is crucial for their application in areas such as asymmetric catalysis and medicinal chemistry. vu.ltucl.ac.uk
Kinetic resolution is a common strategy for obtaining enantiomerically pure compounds. For instance, the large-scale dynamic kinetic resolution of bicyclo[3.3.1]nonane-2,6-dione has been achieved using Baker's yeast, enabling the synthesis of significant quantities of the enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione. vu.lt The assessment of enantiomeric purity often involves techniques like chiral chromatography and spectroscopic methods in conjunction with chiral derivatizing agents.
Structural Elucidation via X-ray Diffraction and Spectroscopic Methods (focus on structural aspects)
The precise three-dimensional structure of bicyclo[3.3.1]nonane derivatives is critical for understanding their properties. ucl.ac.uk X-ray diffraction is a powerful tool for determining the solid-state conformation of these molecules. cdnsciencepub.comrsc.org For example, the crystal structures of several unsaturated bicyclo[3.3.1]nonane derivatives have been determined, revealing the impact of unsaturation on the crystal packing and intermolecular interactions. rsc.orgrsc.org X-ray analysis of exo-7-methylbicyclo[3.3.1]nonan-3-one confirmed its chair-chair conformation. cdnsciencepub.com
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for studying the conformational dynamics in solution. rsc.org Carbon-13 NMR chemical shifts can be used to confirm the conformation of the bicyclo[3.3.1]nonane framework. rsc.org For instance, in 3,7-dimethylenebicyclo[3.3.1]nonane, through-space interaction between the two π-orbitals can be recognized through 13C NMR. rsc.org The structural elucidation of petroleum acids has been achieved by converting them to their corresponding hydrocarbons, such as methylbicyclo[3.3.1]nonane isomers, and analyzing them by multidimensional gas chromatography-mass spectrometry. scispace.com
Dynamic Conformational Behavior
The bicyclo[3.3.1]nonane system is not static; it exhibits dynamic conformational behavior. lu.se The interconversion between different conformations, such as the chair-chair and chair-boat forms, is an important aspect of its chemistry. researchgate.net The energy barrier for this interconversion is relatively low, allowing for a dynamic equilibrium to exist. researchgate.net
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these systems. lu.se For example, MD simulations of receptor-ligand complexes involving bicyclo[3.3.1]nonane scaffolds have shown that the conformational flexibility of both the ligand backbone and its substituents can vary, leading to either rigid or more dynamic complexes. lu.se This dynamic behavior is crucial for understanding the interactions of these molecules in biological systems and for the design of novel functional materials.
Computational Chemistry Approaches for Bicyclo 3.3.1 Nonane Ketones
Quantum Chemical Methodologies
The theoretical investigation of bicyclo[3.3.1]nonane ketones relies on a variety of quantum chemical methodologies. Among the most widely used is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. acs.orgnih.gov Specific functionals, such as the hybrid functional B3LYP, are commonly employed for geometry optimizations and energy calculations. researchgate.net For more accurate energy evaluations, especially for reaction barriers and conformational energies, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) may be utilized. researchgate.net
The choice of basis set is also critical for obtaining reliable results. Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311++G(d,p), are frequently used to describe the electronic structure of these systems. researchgate.net For studies involving chiroptical properties like optical rotation and electronic circular dichroism, time-dependent DFT (TD-DFT) is the method of choice. acs.orgnih.gov These methodologies, when applied in concert, provide a robust framework for exploring the chemical properties of 7-Methylbicyclo[3.3.1]non-6-en-3-one.
A summary of commonly used computational methods for this class of compounds is presented below.
| Methodology | Typical Application | Common Functionals/Basis Sets |
| Density Functional Theory (DFT) | Geometry Optimization, Energetics | B3LYP/6-31G(d), ωB97X-D/def2-TZVP |
| Møller-Plesset Perturbation Theory (MP2) | High-accuracy energy calculations | MP2/6-311++G(d,p) |
| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis and CD spectra | B3LYP/aug-cc-pVDZ |
| Semi-empirical Methods (e.g., NDDO) | Preliminary conformational searches | PM6, PM7 |
Prediction of Molecular Geometries and Electronic Structures
A primary application of computational chemistry is the accurate prediction of molecular geometries. For this compound, DFT calculations can determine bond lengths, bond angles, and dihedral angles with high precision. These calculations are essential for understanding the conformational preferences of the bicyclic system. The bicyclo[3.3.1]nonane skeleton can adopt several conformations, including a twin-chair (CC), a boat-chair (BC), and a twin-boat (BB). researchgate.netoregonstate.edu Computational models can predict the most stable conformation by locating the global minimum on the potential energy surface.
For the parent bicyclo[3.3.1]nonan-9-one, calculations have shown that the molecule exists predominantly in the chair-chair form, a finding supported by microwave spectroscopy. researchgate.net The introduction of the methyl group and the double bond in this compound will influence this conformational preference, and DFT can quantify these structural changes. Furthermore, analysis of the molecular orbitals (e.g., HOMO and LUMO) provides insight into the molecule's electronic structure, highlighting regions of high electron density and predicting sites susceptible to nucleophilic or electrophilic attack.
Energetic Analysis of Isomers, Tautomers, and Conformers
Computational methods are invaluable for determining the relative stabilities of isomers, tautomers, and conformers. By calculating the electronic energy of each species, researchers can predict their equilibrium populations. For bicyclo[3.3.1]nonane systems, the energy difference between the twin-chair and boat-chair conformations is often small, on the order of a few kcal/mol. researchgate.netresearchgate.net
In the case of this compound, keto-enol tautomerism is possible. Quantum chemical calculations can determine the relative energies of the keto and corresponding enol forms, typically showing the keto tautomer to be significantly more stable. semanticscholar.org The energetic landscape can be explored to identify all low-energy conformers and the transition states that connect them, providing a complete picture of the molecule's dynamic behavior.
The table below illustrates a hypothetical energetic comparison for conformers of a bicyclo[3.3.1]nonane system, as would be determined by DFT calculations.
| Conformer | Method | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Twin-Chair (CC) | B3LYP/6-31G(d) | 0.00 | 85.5 |
| Boat-Chair (BC) | B3LYP/6-31G(d) | 1.16 | 14.4 |
| Twin-Boat (BB) | B3LYP/6-31G(d) | 5.50 | <0.1 |
Computational Modeling of Reaction Pathways and Activation Barriers
Quantum chemical calculations are instrumental in elucidating reaction mechanisms. nih.govrsc.org For reactions involving this compound, such as its synthesis via intramolecular aldol (B89426) reaction or its participation in subsequent transformations, computational modeling can map out the entire reaction pathway. nih.gov This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.
The energy of the transition state relative to the reactants determines the activation barrier of the reaction, which is directly related to the reaction rate. researchgate.net By calculating these barriers, chemists can predict the feasibility of a proposed reaction, understand stereochemical outcomes, and even design more efficient synthetic routes or catalysts. nih.govmdpi.com For instance, modeling the Robinson annulation to form bicyclo[3.3.1]nonane systems can explain the observed diastereoselectivity by comparing the activation energies of the competing pathways leading to different stereoisomers. wisc.edu
Theoretical Spectroscopic Characterization
Computational chemistry can predict various spectroscopic properties, aiding in the structural characterization of molecules. For this compound, calculating vibrational frequencies is particularly useful. These theoretical frequencies can be compared with experimental infrared (IR) spectra to confirm the structure and assign specific vibrational modes to observed absorption bands. acs.org Calculations can accurately predict the stretching frequency of the carbonyl (C=O) group and the carbon-carbon double bond (C=C), which are key functional groups in the molecule.
Furthermore, methods like TD-DFT can predict electronic spectra (UV-Vis) and chiroptical properties such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD). acs.orgacs.orgnih.gov These techniques are powerful for determining the absolute configuration of chiral molecules by comparing the calculated spectrum with the experimental one. nih.gov
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| C=O Stretch | Ketone | ~1715 | 1700-1725 |
| C=C Stretch | Alkene | ~1650 | 1640-1680 |
| C-H Stretch (sp²) | Alkene | ~3050 | 3010-3095 |
| C-H Stretch (sp³) | Alkane | ~2950 | 2850-3000 |
Analysis of Electronic Effects and Stability
The stability and reactivity of this compound are governed by a combination of electronic and steric effects. Computational analysis can dissect these contributions. For example, the presence of the electron-withdrawing ketone can influence the reactivity of the alkene through space, an effect known as transannular interaction. nih.govmdpi.com Molecular orbital analysis can visualize and quantify such interactions.
Applications of Bicyclo 3.3.1 Nonane Ketones As Synthons in Complex Organic Synthesis
Building Blocks for Polycyclic Natural Product Synthesis (e.g., Prostaglandins (B1171923), Terpenoids, Steroids)
While the broader class of bicyclo[3.3.1]nonane ketones are key starting materials for a range of natural products, the specific utility of 7-Methylbicyclo[3.3.1]non-6-en-3-one has been noted in synthetic sequences targeting complex polycyclic systems. rsc.orgucl.ac.uk The bicyclo[3.3.1]nonane skeleton is the core of numerous natural products, including polyprenylated acylphloroglucinols (PPAPs), which exhibit significant biological activities. nih.gov Synthetic strategies often rely on the controlled functionalization of this scaffold.
Catalytic hydrogenation of this compound has been studied, demonstrating high stereoselectivity on certain palladium and cobalt catalysts. oup.comacs.org This control over stereochemistry is crucial when constructing the specific three-dimensional arrangements found in natural products like steroids and terpenoids. ichem.mdsci-hub.se The ability to selectively reduce the double bond or the ketone function allows chemists to introduce new stereocenters with precision, a fundamental requirement in the total synthesis of complex molecules. Although direct synthesis of prostaglandins from this specific ketone is not extensively documented, the principles of stereocontrolled reduction are applicable to intermediates in prostaglandin (B15479496) synthesis. researchgate.net
Intermediates for Huperzine A Analogues and Related Scaffolds
One of the most direct and well-documented applications of this compound is in the synthesis of analogues of Huperzine A. researchgate.nettandfonline.comresearchgate.net Huperzine A is a Lycopodium alkaloid that acts as a potent inhibitor of acetylcholinesterase (AChE) and is of significant interest for the potential treatment of Alzheimer's disease. acs.org
The readily available this compound serves as a key starting material for constructing the characteristic bridged bicyclic core of Huperzine A. researchgate.netscilit.com Researchers have developed synthetic routes where this ketone is condensed with other reagents to build the pyridone ring system fused to the bicyclic frame. tandfonline.comresearchgate.net Specifically, condensation with dimethyl acetylenedicarboxylate (B1228247) and ammonia (B1221849), or with acetylenedicarboxamide, has been shown to produce a 4-carboxamido (±)-huperzine A analogue, which can be further modified. researchgate.nettandfonline.comresearchgate.net This straightforward access allows for the creation of a variety of substituted analogues for structure-activity relationship (SAR) studies, aiming to develop new AChE inhibitors with improved properties. researchgate.netacs.org
| Reactants | Key Transformation | Product Type | Reference |
|---|---|---|---|
| This compound, Dimethyl acetylenedicarboxylate, Ammonia | Condensation/Cyclization | 4-Carboxamido (±)-Huperzine A analogue | tandfonline.comresearchgate.net |
| This compound, Acetylenedicarboxamide | Condensation/Cyclization | 4-Carboxamido (±)-Huperzine A analogue | researchgate.net |
Precursors for Bridged Bicyclic Ureas and Polyketals
The bicyclo[3.3.1]nonane framework is a foundational structure for more complex bridged systems, including those containing heteroatoms like nitrogen and oxygen. The ketone and alkene functionalities of this compound provide handles for introducing such atoms. For instance, the ketone can be converted into an oxime, which is a gateway to nitrogen-containing structures through reactions like the Beckmann rearrangement. epa.gov
While direct conversion of this compound to bridged bicyclic ureas is not prominently detailed in the available literature, the synthesis of related diazabicyclo[3.3.1]nonanes (bispidines) is a well-established field. researchgate.net These structures are often used as ligands in coordination chemistry and as scaffolds in medicinal chemistry. The synthesis of complex polyketal structures, such as those found in some natural products, can also be envisioned starting from bicyclic ketones through multi-step sequences involving ring-opening and re-cyclization reactions. The synthesis of enantioselective [3.3.1] bicyclic ketals has been achieved using related systems, demonstrating the utility of this scaffold in constructing complex oxygenated architectures. rsc.org
Construction of Oxygenated Aromatic Systems
The carbon skeleton of this compound can be chemically manipulated to form aromatic systems. Although seemingly counterintuitive, the transformation of alicyclic compounds into aromatic ones is a powerful tool in organic synthesis, often achieved through a series of oxidation or rearrangement reactions. For bicyclo[3.3.1]nonane systems, controlled fragmentation or rearrangement pathways can lead to the formation of substituted cyclohexene (B86901) or benzene (B151609) derivatives.
Research on related bicyclo[3.3.1]nonane systems has shown that annulation strategies can be employed to build fused aromatic rings. rsc.org While specific examples starting directly from this compound are scarce, the underlying principle involves leveraging the reactivity of the ketone and the double bond to introduce unsaturation or to facilitate ring-opening/rearrangement cascades that ultimately lead to aromatization.
Role in Expanding Chemical Space for Molecular Design
In modern drug discovery, there is a significant emphasis on moving beyond flat, two-dimensional aromatic molecules towards more three-dimensional, sp³-rich structures. ucl.ac.ukresearchgate.net Molecules with greater three-dimensionality often exhibit improved pharmacological properties, including higher selectivity and better physicochemical characteristics. The rigid, well-defined, and complex three-dimensional shape of this compound and its derivatives makes them ideal scaffolds for expanding the accessible chemical space for molecular design. researchgate.net
Emerging Research Directions and Future Perspectives on 7 Methylbicyclo 3.3.1 Non 6 En 3 One Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future of organic synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. For the synthesis of 7-Methylbicyclo[3.3.1]non-6-en-3-one and its parent bicyclo[3.3.1]nonane scaffold, research is pivoting towards greener alternatives that minimize waste and energy consumption. rsc.org
Key sustainable approaches being explored include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields. For instance, the microwave-assisted addition/rearrangement of epoxyketones using a cesium carbonate base has been shown to be an effective method for constructing the bicyclo[3.3.1]nonane framework, offering a rapid and efficient alternative to conventional heating. nih.gov
Solid-Supported Reagents: The use of solid supports, such as silica (B1680970) gel, facilitates easier product purification and can promote specific chemical transformations. One established method involves the silica gel-promoted fragmentation of 3-alkyl-2-oxaadamant-1-yl mesylates to yield 7-alkylbicyclo[3.3.1]non-6-en-3-ones, streamlining the work-up process. researchgate.net
Photoredox Catalysis: Leveraging visible light to drive chemical reactions is a burgeoning area of green chemistry. The application of photoredox catalysts could enable novel, energy-efficient pathways to bicyclo[3.3.1]nonane derivatives under mild conditions. rsc.org
Domino Reactions: One-pot domino or cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are highly atom-economical. Anionic domino processes have been successfully employed for the diastereoselective, one-pot synthesis of polyfunctionalized bicyclo[3.3.1]nonanes. nih.gov
These methodologies represent a significant step towards the sustainable production of complex molecules like this compound.
Advanced Mechanistic Insights through Integrated Experimental and Computational Studies
A thorough understanding of reaction mechanisms and molecular conformation is crucial for designing new synthetic strategies and predicting chemical behavior. The bicyclo[3.3.1]nonane skeleton is conformationally flexible, capable of existing in chair-chair, boat-chair, and boat-boat forms. vu.lt The preferred conformation is highly dependent on the substitution pattern, which in turn influences the molecule's reactivity. vu.ltoregonstate.edu
Future research will increasingly rely on a synergistic approach combining experimental techniques with computational modeling to gain deeper mechanistic insights.
| Methodology | Application and Insights |
| X-ray & Neutron Diffraction | Provides precise structural data on the solid-state conformation of bicyclo[3.3.1]nonane derivatives, revealing bond lengths, angles, and intermolecular interactions. rsc.orgiucr.org |
| NMR Spectroscopy | Used extensively to study the solution-state conformations and dynamic processes of these bicyclic systems. researchgate.net |
| Computational Chemistry (DFT) | Time-dependent density functional theory (TDDFT) calculations are used to predict and interpret chiroptical properties like circular dichroism and optical rotation, aiding in the determination of absolute configurations. mdpi.comacs.org It is also used to rationalize reactivity trends by calculating energy profiles of reaction pathways. rsc.org |
| Kinetic Studies | Experimental determination of reaction rates for reactions involving cyclic enones helps in quantifying their electrophilicity and understanding their reactivity with various nucleophiles. researchgate.netrsc.org |
By integrating these methods, researchers can build comprehensive models of the conformational landscape and reaction pathways, enabling more precise control over chemical transformations involving this compound. For example, studies on the transannular bromination of related diolefins in the bicyclo[3.3.1]nonane series have elucidated the molecular-ionic mechanism involved. researchgate.net
Exploration of Derivatization and Functionalization Strategies
The chemical versatility of this compound stems from its two key functional groups: the enone system and the bicyclic core. These sites offer multiple avenues for derivatization to create a library of novel compounds with diverse properties.
A significant application of this compound is as a key intermediate in the synthesis of analogues of (±)-huperzine A, a potent acetylcholinesterase inhibitor. researchgate.net The condensation of this compound with reagents like dimethyl acetylenedicarboxylate (B1228247) and ammonia (B1221849) is a critical step in constructing the pyridone ring system of these analogues. researchgate.net
Future exploration of derivatization strategies will likely focus on:
Reactions of the Enone Moiety: As a cyclic enone, the compound is susceptible to a variety of reactions. wikipedia.org These include Michael additions with nucleophiles, photochemical [2+2] cycloadditions with alkenes, and various reduction and oxidation reactions to modify the ketone and the carbon-carbon double bond. researchgate.netwikipedia.org
C-H Functionalization: Direct functionalization of the C-H bonds on the bicyclic scaffold represents a highly efficient route to new derivatives, avoiding the need for pre-functionalized starting materials. thieme-connect.com
Ring System Modifications: Reactions that alter the bicyclic core itself, such as ring expansions or contractions, could lead to entirely new molecular frameworks.
Asymmetric Catalysis: The development of enantioselective methods for the synthesis and derivatization of the bicyclo[3.3.1]nonane core is a key area of interest, as the chirality of these molecules is often crucial for their biological activity and application in asymmetric catalysis. researchgate.netresearchgate.net
The systematic exploration of these strategies will expand the chemical space accessible from this compound, paving the way for the discovery of new functional molecules.
Applications in Materials Science and Functional Molecule Design
The rigid and well-defined three-dimensional structure of the bicyclo[3.3.1]nonane framework makes it an attractive building block for applications in materials science and medicinal chemistry. cymitquimica.comresearchgate.net While specific applications for this compound are still emerging, the potential of its parent scaffold is significant.
| Field of Application | Potential Role of the Bicyclo[3.3.1]nonane Scaffold |
| Materials Science | The rigid, V-shaped geometry can be exploited to create novel polymers with specific structural properties. cymitquimica.com It can also serve as a scaffold for molecular tweezers and ion receptors in host-guest chemistry. rsc.orglu.se |
| Supramolecular Chemistry | The bicyclic core can be functionalized with hydrogen-bonding units to direct the self-assembly of complex, pre-programmed tubular or cyclic structures. vu.ltlu.se |
| Medicinal Chemistry | The bicyclo[3.3.1]nonane moiety is found in numerous bioactive natural products and is considered a privileged scaffold. researchgate.netresearchgate.net Its derivatives are being explored as potential anticancer agents and for treating neurodegenerative diseases. rsc.orgresearchgate.net |
| Asymmetric Catalysis | Chiral derivatives of the bicyclo[3.3.1]nonane system are of interest as ligands or catalysts in asymmetric synthesis, where their defined stereochemistry can induce high levels of enantioselectivity. researchgate.net |
Future research will focus on synthesizing derivatives of this compound and evaluating their properties for these advanced applications. The ability to precisely position functional groups on this rigid scaffold is a key advantage for designing molecules with tailored functions, from targeted pharmaceuticals to components of molecular machines. researchgate.net
Q & A
Q. How can researchers ensure ethical and rigorous data sharing for collaborative studies on this compound?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories (e.g., ChemSpider or Zenodo). Use standardized metadata templates for experimental conditions. Disclose conflicts of interest and retain original datasets for peer audit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
